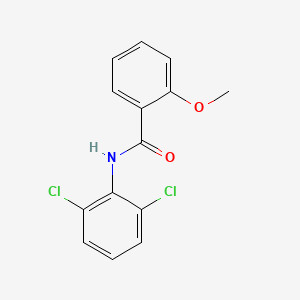![molecular formula C20H16N4O3S B2756490 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL CAS No. 1226433-80-2](/img/structure/B2756490.png)
2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, a sulfanyl group, a phenyl group, and a pyrimidinol group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Research has demonstrated the potential of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, for various biomedical applications. Computational and pharmacological evaluations have explored these derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) have shown promising results. For instance, certain derivatives exhibited binding and moderate inhibitory effects across assays, demonstrating potential as lead compounds in drug discovery and development (Faheem, 2018).
Anti-Helicobacter pylori Agents
The synthesis of novel structures derived from benzimidazole scaffolds has shown potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds, through structural modifications, have met significant in vitro microbiological criteria, suggesting their potential as novel anti-H. pylori agents. The effectiveness of these derivatives, including their low minimal inhibition concentration (MIC) values against different clinically relevant H. pylori strains and resistance development rates, underscores their potential in treating infections caused by this pathogen (Carcanague et al., 2002).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their applications as corrosion inhibitors for metals in acidic environments. Thermodynamic properties of specific oxadiazole compounds have been analyzed, revealing their efficiency in inhibiting corrosion of mild steel in sulfuric acid media. The adsorption of oxadiazole molecules on metal surfaces, fitting the Langmuir adsorption isotherm, and the determination of various thermodynamic parameters highlight their potential as effective corrosion inhibitors (Bouklah et al., 2006).
Anti-Ulcer Activity
Benzimidazole derivatives have been synthesized and evaluated for their anti-ulcer activity. The synthesis process and the evaluation of their effectiveness in anti-ulcer models suggest the therapeutic potential of these compounds in treating ulcers. The characterization of these compounds through spectral studies and their pharmacological evaluation for anti-ulcer activity demonstrate their potential as candidates for further drug development processes (Madala, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-15-9-5-8-14(10-15)19-23-18(27-24-19)12-28-20-21-16(11-17(25)22-20)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAJLWFZXXVNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)
![2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride](/img/structure/B2756411.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide](/img/structure/B2756412.png)
![N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2756414.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)



![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B2756423.png)
![methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2756425.png)



